

Unveiling Cannabifuran: A Technical Guide to Its Spectroscopic Identification

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Compound of Interest

Compound Name: *Cannabifuran*

Cat. No.: *B13856511*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the unambiguous identification of **Cannabifuran** (CBF), a minor phytocannabinoid found in *Cannabis sativa*. This document furnishes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a critical resource for researchers engaged in the study of cannabinoids, natural product chemistry, and drug discovery and development.

Spectroscopic Data for Cannabifuran

The structural elucidation of **Cannabifuran** is reliant on the precise interpretation of its spectroscopic data. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS), providing a clear and comparative reference.

Table 1: ^1H NMR Spectroscopic Data for **Cannabifuran** (600 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	6.64	d	1.1
4	6.78	d	1.1
7	7.14	d	8.2
8	7.23	d	8.2
10	3.42	sept	7.0
11	1.41	d	7.0
6-CH ₃	2.49	s	-
1'-OH	4.87	s	-
1"	2.58	t	7.7
2"	1.66	p	7.7
3"	1.38-1.32	m	-
4"	0.91	t	7.0

Table 2: ¹³C NMR Spectroscopic Data for **Cannabifuran** (151 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm
1	150.8
2	108.9
3	142.9
4	110.1
4a	120.7
5a	123.6
6	129.5
7	123.9
8	118.7
9	137.9
9a	154.2
10	27.0
11	21.5
6-CH ₃	16.2
1"	35.8
2"	31.6
3"	30.9
4"	22.6
5"	14.1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Cannabifuran**

Parameter	Value
Ionization Mode	ESI
Formula	C ₂₁ H ₂₆ O ₂
Calculated Mass [M+H] ⁺	311.2006
Measured Mass [M+H] ⁺	311.2005

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **Cannabifuran**, based on established procedures for cannabinoid research.

Synthesis of Cannabifuran

A plausible synthetic route to **Cannabifuran** can be adapted from methodologies aimed at producing various cannabinoids. A general workflow is outlined below:

- **Starting Material:** The synthesis can commence from a readily available cannabinoid precursor, such as Cannabidiol (CBD).
- **Cyclization and Aromatization:** The precursor undergoes a series of reactions, including cyclization and aromatization steps, to form the dibenzofuran core of **Cannabifuran**. This can be achieved using appropriate reagents and reaction conditions, which may involve acid catalysis and oxidation.
- **Purification:** The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, to isolate the pure **Cannabifuran**.

NMR Spectroscopy

- **Sample Preparation:** A sample of pure **Cannabifuran** (typically 1-5 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

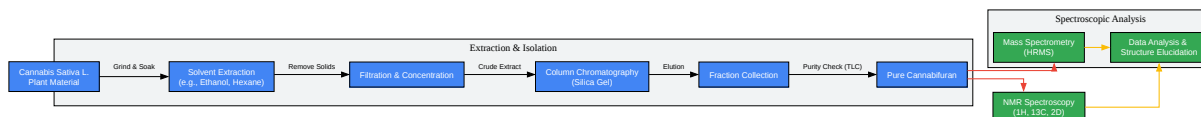
- Instrumentation: ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).
- Data Acquisition and Processing:
 - ^1H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
 - ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.
 - 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations, which are crucial for the complete assignment of the NMR signals.
 - Data is processed using appropriate NMR software (e.g., MestReNova, TopSpin).

Mass Spectrometry

- Sample Preparation: A dilute solution of **Cannabifuran** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$. The mass-to-charge ratio (m/z) is scanned over an appropriate range.
- Data Analysis: The accurate mass measurement is used to determine the elemental composition of the molecule, confirming its molecular formula.

Visualizations

The following diagrams illustrate the general workflow for cannabinoid identification.



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Caption: Workflow for the isolation and identification of **Cannabifuran**.

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